

assessing the metabolic stability of adamantane-containing molecules

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Compound of Interest

Compound Name: [(Adamantan-1-yl)methyl]
(methyl)amine hydrochloride

Cat. No.: B155508

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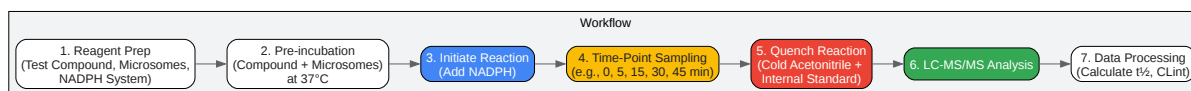
The Foundation of Adamantane's Stability: Metabolic Pathways

The remarkable stability of the adamantane core stems from its strong, strain-free, sigma C-H bonds.[4] When metabolism does occur, it is primarily mediated by Cytochrome P450 (CYP) enzymes located predominantly in the liver.[2][5][6] The principal metabolic transformation is hydroxylation.[7]

A crucial feature of adamantane metabolism is its high regioselectivity. The adamantane cage has two types of carbon-hydrogen bonds:

- Tertiary C-H bonds at the four "bridgehead" positions.
- Secondary C-H bonds at the six "bridge" positions.

CYP-mediated hydroxylation overwhelmingly favors the tertiary C-H bonds due to the lower energy barrier for hydrogen atom abstraction from these positions compared to the secondary ones.[8][9][10] This predictable metabolism at the bridgehead positions is a significant advantage in drug design, as these sites can be strategically blocked to further enhance stability without fundamentally altering the molecule's interaction with its therapeutic target.[11]



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